molecular formula C8H9N3 B1312906 (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine CAS No. 888498-07-5

(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine

Cat. No.: B1312906
CAS No.: 888498-07-5
M. Wt: 147.18 g/mol
InChI Key: KPNRVZRVBULYGJ-UHFFFAOYSA-N
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Description

(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine is a heterocyclic compound with the molecular formula C8H9N3. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and potential therapeutic applications. The structure consists of a pyrrole ring fused to a pyridine ring, with a methanamine group attached at the 4-position of the pyridine ring.

Scientific Research Applications

(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine has a wide range of scientific research applications:

Safety and Hazards

  • Precautionary Measures : Handle with care. Use appropriate protective equipment (P280). In case of contact with eyes or skin, rinse thoroughly with water (P305+P351+P338). Seek medical attention if necessary (P310) .

Mechanism of Action

Target of Action

The primary target of 4-Aminomethyl-7-azaindole, also known as (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, is the tyrosine protein kinase SRC . This kinase plays a crucial role in cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and survival .

Mode of Action

4-Aminomethyl-7-azaindole interacts with its target by docking into the purine binding site of the kinase . It acts as an adenine mimetic heterocyclic , forming hydrogen bonds with the kinase hinge region . This interaction results in the inhibition of the kinase, disrupting its normal function .

Biochemical Pathways

The inhibition of the tyrosine protein kinase SRC by 4-Aminomethyl-7-azaindole affects several biochemical pathways. These pathways are primarily involved in cell signaling, and their disruption can lead to changes in cell behavior . For instance, the compound’s action can inhibit cell proliferation, potentially making it useful in the treatment of diseases characterized by abnormal cell growth, such as cancer .

Pharmacokinetics

The compound’s small molecular weight (average mass 147177 Da ) suggests it may have good bioavailability

Result of Action

The result of 4-Aminomethyl-7-azaindole’s action is the inhibition of the tyrosine protein kinase SRC, leading to disruption of the kinase’s normal function . This can result in decreased cell proliferation, potentially making the compound useful in the treatment of diseases characterized by abnormal cell growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolopyridines, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: Lacks the methanamine group but shares the core pyrrolopyridine structure.

    1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system but different nitrogen positioning.

Uniqueness

(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine is unique due to the presence of the methanamine group, which enhances its reactivity and potential for functionalization. This structural feature allows for the development of a wide range of derivatives with diverse biological activities, making it a versatile compound in medicinal chemistry and drug discovery .

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNRVZRVBULYGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470471
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888498-07-5
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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